4-(5,6-Dimethyl-benzoimidazole-1-sulfonyl)-benzenesulfonamide
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Overview
Description
4-((5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)sulfonyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound features a benzimidazole core with sulfonyl and sulfonamide functional groups, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)sulfonyl)benzenesulfonamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide.
Formation of Sulfonamide: The final step involves the reaction of the sulfonylated benzimidazole with amines to form the sulfonamide group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, oxidized sulfonamides, and reduced sulfides .
Scientific Research Applications
4-((5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)sulfonyl)benzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)sulfonyl)benzenesulfonamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
5,6-Dimethyl-1H-benzo[d]imidazole: Shares the benzimidazole core but lacks the sulfonyl and sulfonamide groups.
4-Sulfonylbenzenesulfonamide: Contains the sulfonyl and sulfonamide groups but lacks the benzimidazole core.
Uniqueness: 4-((5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)sulfonyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer a wide range of chemical reactivity and biological activity .
Properties
CAS No. |
606131-22-0 |
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Molecular Formula |
C15H15N3O4S2 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
4-(5,6-dimethylbenzimidazol-1-yl)sulfonylbenzenesulfonamide |
InChI |
InChI=1S/C15H15N3O4S2/c1-10-7-14-15(8-11(10)2)18(9-17-14)24(21,22)13-5-3-12(4-6-13)23(16,19)20/h3-9H,1-2H3,(H2,16,19,20) |
InChI Key |
UOEQBMHSNLZZKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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